

Application Notes and Protocols: Sumitone Fast Red B for Visualizing Cellular Components

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Compound of Interest

Compound Name: Sumitone fast red b

Cat. No.: B1595642

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Introduction

Sumitone Fast Red B, chemically identified as Fast Red B salt (C.I. 37125), is a diazonium salt widely utilized in histochemistry.[1][2] Its primary and most established application is in enzyme histochemistry, where it serves as a chromogenic coupling agent to visualize the activity of specific enzymes, most notably alkaline and acid phosphatases.[3] When used in conjunction with a naphthol substrate, Fast Red B forms a vibrant, insoluble red-orange azo dye at the site of enzyme activity, enabling precise localization of these enzymes within cells and tissues.[1]

While its name might suggest a broad application as a general cellular stain, it is crucial to note that **Sumitone Fast Red B** is not typically used for the general observation of cellular structures like the nucleus or cytoplasm in the way that stains such as Hematoxylin or Eosin are. Its utility lies in its ability to pinpoint specific enzymatic functions, providing valuable insights into metabolic processes, cell differentiation, and pathological conditions. These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for the use of **Sumitone Fast Red B** in a research setting.

Physicochemical and Spectroscopic Properties

A clear understanding of the physicochemical properties of **Sumitone Fast Red B** is essential for its proper handling, storage, and application in staining protocols. The key properties are

summarized in the table below.

Property	Value	Reference
Common Name	Fast Red B Salt	[1]
C.I. Number	37125	[1]
C.I. Name	Azoic Diazo No. 5	[1]
Chemical Formula	C ₁₇ H ₁₃ N ₃ O ₉ S ₂	[1][2]
Molecular Weight	467.4 g/mol	[1][2]
Appearance	Yellow powder	[1]
Solubility (Aqueous)	20%	[1]
Solubility (Ethanol)	20%	[1]
Absorption Maximum (λ _{max})	375 nm	[1]

Principle of Action in Enzyme Histochemistry

The staining mechanism of **Sumitone Fast Red B** is a classic example of an azo coupling reaction. This process is fundamental to its application in localizing enzyme activity.

- **Enzymatic Reaction:** The target enzyme (e.g., alkaline phosphatase) hydrolyzes a specific substrate, typically a naphthol derivative such as Naphthol-AS phosphate. This reaction releases a soluble, colorless naphthol compound.
- **Azo Coupling:** In the presence of a diazonium salt, **Sumitone Fast Red B**, the liberated naphthol compound immediately couples with it.
- **Chromogen Formation:** This coupling reaction forms an insoluble, brightly colored (red-orange) azo dye.
- **Localization:** Because the azo dye is insoluble, it precipitates at the site of the enzymatic reaction, providing a precise and stable visualization of the enzyme's location within the cell or tissue.

Experimental Protocols

The following protocols provide detailed methodologies for the primary application of **Sumitone Fast Red B** in enzyme histochemistry.

Protocol 1: Detection of Alkaline Phosphatase (AP) Activity in Tissue Sections

This protocol is designed for the visualization of alkaline phosphatase activity in formalin-fixed, paraffin-embedded tissue sections.

Materials:

- **Sumitone Fast Red B** (Fast Red B salt)
- Naphthol-AS MX Phosphate
- N,N-Dimethylformamide (DMF)
- Tris buffer (0.1 M, pH 9.0)
- Mayer's Hematoxylin (for counterstaining)
- Aqueous mounting medium
- Microscope slides with deparaffinized and rehydrated tissue sections

Procedure:

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- **Preparation of Incubation Solution:**
 - Dissolve 10 mg of Naphthol-AS MX Phosphate in 0.5 mL of N,N-Dimethylformamide.
 - Add 50 mL of 0.1 M Tris buffer (pH 9.0).

- Add 50 mg of **Sumitone Fast Red B** salt and mix well.
- Filter the solution before use.
- Incubation: Incubate the slides with the freshly prepared incubation solution at room temperature for 15-60 minutes, or until the desired staining intensity is achieved.
- Washing: Rinse the slides gently in distilled water.
- Counterstaining (Optional): Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.
- Washing: Rinse gently in distilled water.
- Mounting: Mount the coverslip with an aqueous mounting medium.
- Observation: Observe under a light microscope.

Expected Results:

- Sites of alkaline phosphatase activity will appear as a bright red to orange precipitate.
- Cell nuclei will be stained blue (if counterstained with Hematoxylin).

Protocol 2: Detection of Acid Phosphatase (AP) Activity in Cultured Cells

This protocol is adapted for the visualization of acid phosphatase activity in cultured cells grown on coverslips.

Materials:

- **Sumitone Fast Red B** (Fast Red B salt)
- Naphthol-AS BI Phosphoric Acid
- Acetate buffer (0.1 M, pH 5.0)
- Formalin (4% in PBS)

- Mayer's Hematoxylin
- Aqueous mounting medium
- Coverslips with cultured cells

Procedure:

- Cell Fixation: Fix the cells by incubating the coverslips in 4% formalin in PBS for 10 minutes at room temperature.
- Washing: Wash the coverslips three times with PBS.
- Preparation of Incubation Solution:
 - Dissolve 5 mg of Naphthol-AS BI Phosphoric Acid in a small volume of DMF.
 - Add 25 mL of 0.1 M Acetate buffer (pH 5.0).
 - Add 25 mg of **Sumitone Fast Red B** salt and mix thoroughly.
 - Filter the solution.
- Incubation: Incubate the coverslips with the incubation solution at 37°C for 30-60 minutes.
- Washing: Rinse the coverslips in distilled water.
- Counterstaining (Optional): Counterstain with Mayer's Hematoxylin for 30-60 seconds.
- Washing: Rinse in distilled water.
- Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.
- Observation: Examine under a light microscope.

Expected Results:

- Sites of acid phosphatase activity (e.g., lysosomes) will show a red to orange granular precipitate.

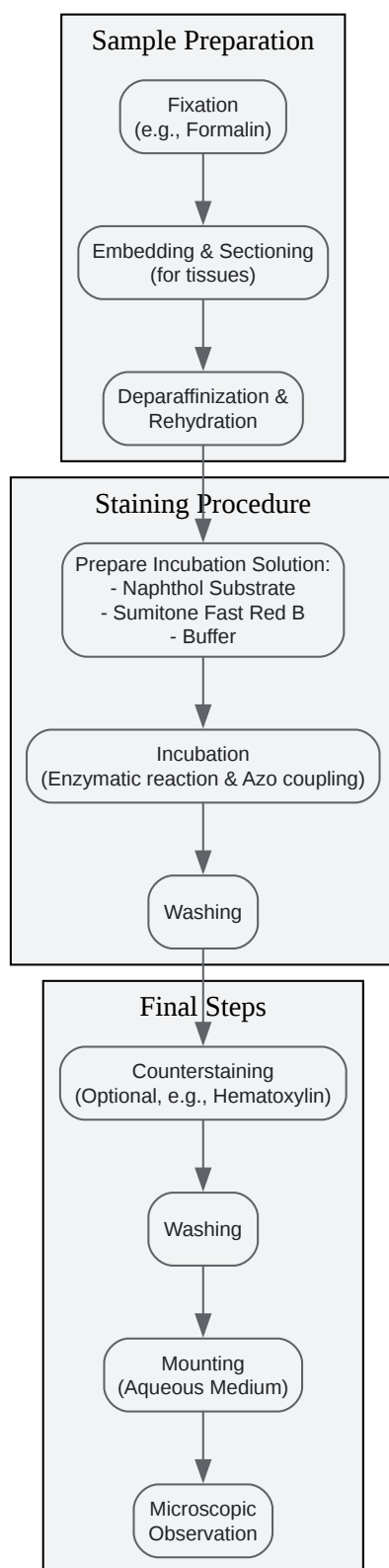
- Cell nuclei will be stained blue.

Data Presentation

Application	Target Enzyme	Substrate	Staining Color	Cellular Localization
Enzyme Histochemistry	Alkaline Phosphatase	Naphthol-AS Phosphate	Red-Orange	Cell membrane, cytoplasm
Enzyme Histochemistry	Acid Phosphatase	Naphthol-AS BI Phosphoric Acid	Red-Orange	Lysosomes

Mandatory Visualizations

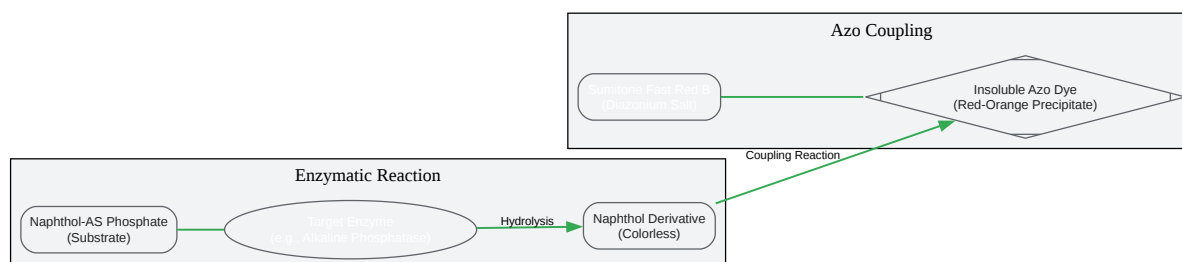
Experimental Workflow for Enzyme Histochemistry using Sumitone Fast Red B



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Caption: Workflow for enzyme histochemistry.

Signaling Pathway: Azo Coupling Reaction



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Caption: Azo coupling reaction mechanism.

Concluding Remarks

Sumitone Fast Red B is a valuable tool for the specific visualization of enzyme activity within a cellular context. Its application is primarily in enzyme histochemistry rather than for general morphological staining. The protocols provided here offer a robust starting point for researchers. However, optimization of incubation times and reagent concentrations may be necessary depending on the specific cell type, tissue, and experimental conditions. For accurate and reproducible results, it is recommended to include appropriate positive and negative controls in all experiments.

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